Bromotrichloroethane
Description
Overview of Halogenated Methane (B114726) Compounds in Modern Chemical Synthesis
Halogenated methane compounds, often referred to as halomethanes, are derivatives of methane (CH4) where one or more hydrogen atoms are substituted by halogen atoms such as fluorine, chlorine, bromine, or iodine. ontosight.aiwikipedia.org These compounds are a cornerstone of modern chemical synthesis, serving a multitude of functions. ontosight.ai
The physical and chemical properties of halomethanes are dictated by the number and type of halogen atoms present in the molecule. wikipedia.org This variability allows for a wide spectrum of reactivity and applications. Generally, they are less flammable than methane and their volatility decreases with increasing halogen substitution. wikipedia.org Their utility as solvents stems from their polarity and ability to dissolve a range of organic substances. wikipedia.orgchemimpex.com
In the realm of synthesis, halomethanes are primarily utilized as intermediates and reagents. ontosight.ai The carbon-halogen bond is a key functional group that can participate in a variety of reactions. For instance, free radical halogenation, often initiated by UV light, is a common method to produce halomethanes and introduce halogen atoms into organic molecules. wikipedia.orgallen.inlibretexts.org This process involves the formation of highly reactive radical species that propagate a chain reaction. wikipedia.orgyoutube.com
The applications of halomethanes are diverse, ranging from their use as refrigerants and fumigants to their critical role as building blocks in the synthesis of pharmaceuticals and agrochemicals. ontosight.aiwikipedia.orgchemimpex.com For example, chloromethane (B1201357) and bromomethane (B36050) are key precursors in many industrial processes. mdpi.com The reactivity of these compounds, particularly the iodides, makes them valuable in nucleophilic substitution and coupling reactions, which are fundamental transformations in organic chemistry. wikipedia.orglibretexts.org
Table 1: Physical and Chemical Properties of Bromotrichloroethane
| Property | Value |
|---|---|
| Molecular Formula | CBrCl₃ |
| Molecular Weight | 198.27 g/mol chemimpex.comnih.gov |
| Appearance | Colorless to pale yellow liquid chemimpex.comontosight.ai |
| Odor | Chloroform-like nih.gov |
| Boiling Point | 104-105 °C chemimpex.com |
| Melting Point | -5.7 to -6 °C chemimpex.comnih.gov |
| Density | ~2.01 g/mL at 25 °C chemimpex.comnih.gov |
| Solubility | Insoluble in water; soluble in alcohol and ether nih.gov |
| Refractive Index | 1.5065 at 20 °C nih.gov |
Significance of this compound in Specialized Organic Transformations
This compound (CBrCl₃) is a significant reagent in specialized organic transformations, primarily due to its ability to generate the trichloromethyl radical (•CCl₃). nih.gov This highly reactive intermediate is central to a number of important synthetic applications.
One of the primary uses of this compound is in addition reactions to alkenes and other unsaturated systems. The trichloromethyl radical, typically generated through photochemical or radical initiator-induced decomposition of this compound, can add across double and triple bonds. This process allows for the introduction of the trichloromethyl group onto a carbon skeleton, a valuable functionalization in the synthesis of complex molecules.
Furthermore, this compound serves as a source of bromine and chlorine atoms in various reactions. ontosight.ai For example, under certain conditions, it can participate in halogen exchange reactions or act as a halogenating agent. Research has shown its involvement in the formation of 5-chlorouracil (B11105) and 5-bromouracil (B15302) when reacting with uracil (B121893) in the presence of a radical initiator. nih.gov
The synthesis of this compound itself can be achieved through several methods, including the photobromination of chloroform (B151607). google.com This reaction involves the irradiation of a solution of bromine in chloroform, often with visible light, to initiate the radical chain mechanism. google.com Another synthetic route involves the reaction of dibromodichloromethane (B8394) with chlorine in the presence of a catalyst like antimony trichloride. prepchem.com
In the context of specialized transformations, the reactivity of this compound is often harnessed for specific, targeted modifications of organic molecules where other halogenating or radical-generating reagents may not be suitable. scribd.com Its utility in creating specific carbon-carbon and carbon-halogen bonds underscores its importance in the toolkit of synthetic organic chemists.
Structure
2D Structure
3D Structure
Properties
CAS No. |
127099-33-6 |
|---|---|
Molecular Formula |
C2H2BrCl3 |
Molecular Weight |
212.30 g/mol |
IUPAC Name |
2-bromo-1,1,1-trichloroethane |
InChI |
InChI=1S/C2H2BrCl3/c3-1-2(4,5)6/h1H2 |
InChI Key |
DNYWXJPIRSNXIP-UHFFFAOYSA-N |
Canonical SMILES |
C(C(Cl)(Cl)Cl)Br |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Applications of Bromotrichloroethane
Direct Halogenation and Related Reactions
Bromotrichloroethane serves as a key reagent in several direct halogenation protocols, offering an alternative to more hazardous or less efficient traditional reagents. Its applications include the formation of new chlorinating systems, the synthesis of gem-dichloroalkenes, and its use in modified Appel-type reactions.
Research has demonstrated that this compound can be an effective and safer substitute for carbon tetrachloride (CCl₄) in certain chlorination reactions. organic-chemistry.org Traditionally, carbon tetrachloride has been widely used, but its toxicity and environmental impact have necessitated the development of alternatives. organic-chemistry.org The combination of this compound and triphenylphosphine (B44618) has been established as an efficient system for chlorination. organic-chemistry.org
This reagent system is particularly effective for the conversion of benzylic alcohols into benzyl (B1604629) chlorides. organic-chemistry.org The reaction proceeds smoothly at room temperature in a solvent like dichloromethane (B109758), offering high yields in a significantly shorter time frame compared to traditional methods that often require refluxing in carbon tetrachloride. organic-chemistry.org This advancement not only improves reaction efficiency but also reduces reliance on the more toxic and environmentally harmful carbon tetrachloride, presenting a more cost-effective and safer approach for these specific chemical transformations. organic-chemistry.org
One of the significant applications of this compound is in the synthesis of gem-dichloroalkenes from aldehydes. organic-chemistry.orgorganic-chemistry.orgorganic-chemistry.org This transformation is achieved by reacting an aldehyde with this compound in the presence of triphenylphosphine. organic-chemistry.org The use of stoichiometric amounts of this compound in acetonitrile (B52724) can effectively replace the use of carbon tetrachloride as a solvent in this process. organic-chemistry.orgorganic-chemistry.org
This method provides high yields of the desired gem-dichloroalkene products at room temperature, with reaction times as short as four hours. organic-chemistry.org The process is noted for avoiding the need for refluxing conditions and minimizing the formation of byproducts. organic-chemistry.org The reaction demonstrates broad applicability for various aldehydes, converting them into valuable synthetic intermediates.
Table 1: Synthesis of Gem-Dichloroalkenes from Aldehydes using this compound Reaction Conditions: Aldehyde (1.0 equiv), PPh₃ (2.0 equiv), CBrCl₃ (1.5 equiv), MeCN, room temperature, 4 hours.
| Entry | Aldehyde | Product | Yield (%) |
| 1 | 4-Nitrobenzaldehyde | 1-(1,1-Dichloroethenyl)-4-nitrobenzene | 93 |
| 2 | 4-Chlorobenzaldehyde | 1-Chloro-4-(1,1-dichloroethenyl)benzene | 85 |
| 3 | 4-Methylbenzaldehyde | 1-(1,1-Dichloroethenyl)-4-methylbenzene | 89 |
| 4 | 2-Naphthaldehyde | 2-(1,1-Dichloroethenyl)naphthalene | 84 |
| 5 | Cinnamaldehyde | (1,1-Dichloro-2,4-pentadien-1-yl)benzene | 81 |
| Data sourced from Synthesis, 2011, 342-346. organic-chemistry.org |
The Appel reaction is a well-known method for converting alcohols to alkyl halides, traditionally using a combination of triphenylphosphine and a tetrahalomethane like carbon tetrachloride or carbon tetrabromide. organic-chemistry.orgwikipedia.org this compound has been successfully employed as the halogen source in modified Appel-type reactions, specifically for the chlorination of alcohols. organic-chemistry.orgorganic-chemistry.org In this context, this compound in dichloromethane is used with triphenylphosphine to convert benzyl alcohols to their corresponding benzyl chlorides. organic-chemistry.orgorganic-chemistry.org
The reaction proceeds via the formation of a phosphonium (B103445) salt from the interaction of triphenylphosphine and this compound. organic-chemistry.orgwikipedia.org The alcohol then reacts to form an oxyphosphonium intermediate, which is subsequently displaced by a halide ion in an Sₙ2-type mechanism to yield the alkyl halide and triphenylphosphine oxide. organic-chemistry.orgwikipedia.org The use of this compound offers a significant advantage by allowing these reactions to occur under mild conditions, such as at room temperature, in contrast to the refluxing temperatures often required when using carbon tetrachloride. organic-chemistry.orgorganic-chemistry.orgorganic-chemistry.org This modification results in high yields, with some conversions reaching up to 98% in just one hour. organic-chemistry.org
Table 2: Modified Appel Reaction for Benzyl Chloride Synthesis Reaction Conditions: Benzyl Alcohol (1.0 equiv), PPh₃ (1.1 equiv), CBrCl₃ (1.1 equiv), CH₂Cl₂, room temperature, 1 hour.
| Entry | Alcohol | Product | Yield (%) |
| 1 | Benzyl alcohol | Benzyl chloride | 98 |
| 2 | 4-Methoxybenzyl alcohol | 1-(Chloromethyl)-4-methoxybenzene | 96 |
| 3 | 4-Nitrobenzyl alcohol | 1-(Chloromethyl)-4-nitrobenzene | 95 |
| 4 | 4-Chlorobenzyl alcohol | 1-Chloro-4-(chloromethyl)benzene | 97 |
| Data sourced from Synthesis, 2011, 342-346. organic-chemistry.org |
Electrochemical Synthetic Strategies
Electrochemical methods offer an alternative pathway for halogenation reactions, often providing cleaner and more economical processes. While direct electrochemical use of this compound is not widely documented, the principles of regioselective bromination and two-phase electrolysis are relevant to the types of transformations where related brominating agents are employed.
Regioselective bromination, particularly at the benzylic position of aromatic compounds, is a crucial transformation in organic synthesis. cecri.res.in Chemical methods have reported this compound as an effective reagent for benzylic bromination. cecri.res.in However, electrochemical approaches typically achieve this regioselectivity through the in situ generation of a brominating agent. cecri.res.inresearchgate.net
In these electrochemical methods, a simple bromide source, such as sodium bromide (NaBr), is oxidized at an anode to generate bromine or a related reactive species. cecri.res.inresearchgate.netresearchgate.net This species then selectively brominates the substrate. For instance, the electrochemical bromination of toluene (B28343) can be controlled to produce benzyl bromide with high yield and selectivity, avoiding significant bromination on the aromatic ring. cecri.res.inresearchgate.net The reaction conditions, such as temperature and current density, are optimized to ensure high regioselectivity. cecri.res.in While not directly using this compound, these electrochemical methods provide a comparative strategy for achieving the same synthetic goal of regioselective bromination. cecri.res.in
Two-phase electrolysis is a powerful technique used in electro-organic synthesis to enhance yield and selectivity in halogenation reactions. cecri.res.inresearchgate.netresearchgate.net The system consists of two immiscible liquid phases: an aqueous phase containing the electrolyte (e.g., sodium bromide) and an organic phase composed of a solvent (e.g., chloroform (B151607) or dichloromethane) in which the substrate is dissolved. cecri.res.inresearchgate.net
During electrolysis, the halide ion is oxidized in the aqueous phase at the anode to form the active halogenating species (e.g., Br₂ or Br₂O). cecri.res.in This species then reacts with the organic substrate, which is present in the organic phase. The reaction typically occurs at the interface between the two liquids or after the halogenating agent partitions into the organic layer. cecri.res.in This separation of the electrochemical generation step from the chemical reaction step allows for greater control over the reaction, minimizes side reactions, and simplifies product isolation. cecri.res.inresearchgate.net The technique has been successfully applied to the regioselective bromination of alkyl aromatic compounds, yielding α-brominated products with high efficiency. cecri.res.inresearchgate.net
Mechanistic Elucidation of Bromotrichloroethane Involved Reactions
Investigation of Radical Chain Mechanisms in Halogenation Processes
Bromotrichloroethane (BrCCl₃) is a key reagent in halogenation reactions that proceed via a free-radical chain mechanism. This process is characterized by three fundamental stages: initiation, propagation, and termination. diva-portal.orgwikipedia.org The relatively weak carbon-bromine bond in this compound is susceptible to homolytic cleavage when exposed to initiators like heat, UV light, or chemical radical initiators such as peroxides. libretexts.orgnumberanalytics.com
Initiation: The process begins with the homolytic cleavage of the C-Br bond in this compound, generating two radical species: a trichloromethyl radical (•CCl₃) and a bromine radical (Br•).
BrCCl₃ + Initiator → •CCl₃ + Br•
This initiation step is crucial as it produces the reactive intermediates necessary to start the chain reaction. scribd.comgoogle.com
Propagation: The propagation phase consists of a series of steps where a radical reacts with a stable molecule to form a new product and another radical, which continues the chain. For the halogenation of an alkane (R-H), the steps are as follows:
A bromine radical abstracts a hydrogen atom from the alkane to form hydrogen bromide and an alkyl radical (R•). R-H + Br• → R• + HBr
The newly formed alkyl radical abstracts a chlorine atom from a molecule of this compound. This step forms the chlorinated alkane product (R-Cl) and regenerates the trichloromethyl radical (•CCl₃), which can participate in further reactions. R• + BrCCl₃ → R-Cl + •CCl₃ (This is an example of Atom Transfer)
Alternatively, the trichloromethyl radical can abstract a hydrogen atom from the alkane:
R-H + •CCl₃ → R• + HCCl₃ (Chloroform)
This mechanism is central to Atom Transfer Radical Polymerization (ATRP), where the reversible transfer of a halogen atom between a dormant species (like BrCCl₃) and a transition metal catalyst generates radicals at a controlled rate. labinsights.nlencyclopedia.pubcmu.edu This control minimizes termination reactions and allows for the synthesis of well-defined polymers. diva-portal.orgspringernature.com
Termination: The chain reaction concludes when two radical species combine to form a stable, non-radical product. Various termination possibilities exist:
2 •CCl₃ → C₂Cl₆ (Hexachloroethane)
Br• + •CCl₃ → BrCCl₃ (Reformation of the starting material)
R• + •CCl₃ → R-CCl₃
| Stage | Reaction Example | Description |
| Initiation | BrCCl₃ → •CCl₃ + Br• | Homolytic cleavage of the C-Br bond to form initial radicals. |
| Propagation | R-H + Br• → R• + HBr | A bromine radical abstracts a hydrogen atom from a substrate. |
| R• + BrCCl₃ → R-Cl + •CCl₃ | The substrate radical abstracts a chlorine atom, propagating the chain. | |
| Termination | 2 •CCl₃ → C₂Cl₆ | Two radicals combine to form a stable product, ending the chain. |
Electron Transfer Processes in Cross-Dehydrogenative-Coupling (CDC) Reactions
Cross-dehydrogenative-coupling (CDC) is a powerful strategy for forming C-C or C-heteroatom bonds by directly coupling two C-H bonds, circumventing the need for pre-functionalized starting materials. libretexts.orgwikipedia.org These reactions require an oxidant to facilitate the process. mdpi.com The mechanism often relies on a single electron transfer (SET) from a substrate to the oxidant, generating a reactive radical cation. nih.gov
In certain metal-catalyzed CDC systems, this compound can function as a crucial oxidant. The proposed mechanism suggests that an electron gained by the metal catalyst from the substrate is transferred to a sacrificial oxidant, such as this compound. rsc.org This electron transfer results in the cleavage of the C-Br bond, generating a trichloromethyl radical (•CCl₃). This radical is then capable of carrying out a hydrogen atom transfer (HAT) step from another substrate molecule, sustaining the catalytic cycle. rsc.org
For example, in the coupling of an amine, the general process can be outlined as:
Initial Oxidation: The amine substrate undergoes a single electron transfer (SET) to the metal catalyst (Mⁿ⁺), forming a radical cation and a reduced metal species (M⁽ⁿ⁻¹⁾⁺).
Oxidant Role: The reduced metal catalyst transfers the electron to this compound. M⁽ⁿ⁻¹⁾⁺ + BrCCl₃ → Mⁿ⁺ + [BrCCl₃]•⁻
Intermediate Formation: The resulting this compound radical anion is unstable and fragments into a bromide ion and the trichloromethyl radical. [BrCCl₃]•⁻ → Br⁻ + •CCl₃
Propagation: The highly reactive •CCl₃ radical abstracts a hydrogen atom from another amine molecule, regenerating the radical cation and continuing the chain.
This electron transfer mechanism highlights the utility of this compound in facilitating CDC reactions that might otherwise be challenging. rsc.orgmdpi.com
Role of this compound as a Sacrificial Oxidant in Catalytic Systems
In many catalytic cycles, a sacrificial oxidant is consumed stoichiometrically to regenerate the active form of the catalyst or to oxidize a substrate in a key step. nih.govuantwerpen.be this compound has been identified as an effective sacrificial oxidant in various catalytic systems, including photoredox catalysis. nih.govresearchgate.net
In photoredox catalysis, a photocatalyst absorbs light and enters an excited state, making it a potent single-electron oxidant or reductant. beilstein-journals.org In an oxidative quenching cycle, the excited photocatalyst is reduced by a substrate, and the resulting oxidized substrate can then undergo further reactions. To complete the cycle, the reduced photocatalyst must be re-oxidized to its ground state. This is where a sacrificial oxidant like this compound comes into play. nih.gov
A notable example is its use as a redox additive in photoredox-catalyzed thiol-ene reactions. researchgate.net The mechanism involves the photocatalyst accepting an electron from a substrate and then transferring it to this compound. This transfer leads to the formation of the trichloromethyl radical (•CCl₃), which can then participate in the desired chemical transformation, while the photocatalyst is regenerated.
Similarly, in some metal-catalyzed reactions, this compound acts as the terminal oxidant required to turn over the catalytic cycle. rsc.orgwikipedia.org For instance, in certain cross-dehydrogenative-coupling reactions, after the metal catalyst is reduced by the substrate, it is re-oxidized by this compound, allowing the catalytic process to continue. rsc.org This avoids the use of other oxidants like molecular oxygen or peroxides, offering an alternative pathway for catalytic oxidation. matthey.comnobelprize.org
Theoretical and Experimental Probing of Reaction Intermediates and Transition States
Understanding the intricate details of reaction mechanisms requires the identification and characterization of transient species like reaction intermediates and transition states. wikipedia.orguantwerpen.be Both experimental and theoretical methods are employed to probe these fleeting structures in reactions involving this compound.
Experimental Probing: The primary reactive intermediate generated from this compound is the trichloromethyl radical (•CCl₃). The existence of this radical has been confirmed experimentally through spin-trapping techniques coupled with Electron Spin Resonance (ESR) spectroscopy. nih.gov In these experiments, a "spin trap" molecule, such as phenyl-t-butyl nitrone (PBN), reacts with the short-lived trichloromethyl radical to form a more stable radical adduct. This adduct is persistent enough to be detected and characterized by ESR, providing definitive evidence for the initial formation of the •CCl₃ radical from this compound during chemical or enzymatic processes. epa.govnih.govepa.gov Further studies have investigated the subsequent photodissociation of the trichloromethyl radical itself, providing more data on its chemical properties. rsc.org
Theoretical Probing: Computational chemistry provides powerful tools for elucidating reaction pathways where experimental detection is difficult. e3s-conferences.orgnih.gov Methods based on Density Functional Theory (DFT) are commonly used to calculate the potential energy surface (PES) of a reaction. mdpi.comnih.govescholarship.org By mapping the PES, chemists can identify the structures and energies of reactants, products, intermediates, and, crucially, transition states. reddit.comwikipedia.org
A transition state is a first-order saddle point on the PES, representing the highest energy barrier along the reaction coordinate. faccts.de Locating these states is vital for understanding reaction kinetics. arxiv.org For reactions involving this compound, theoretical calculations can model:
The homolytic cleavage of the C-Br bond to form the •CCl₃ radical.
The subsequent steps, such as hydrogen abstraction by the •CCl₃ radical from a substrate.
The energies of activation (ΔG‡) and reaction enthalpies (ΔH‡) for each step. wikipedia.org
These calculations help rationalize the observed reactivity and selectivity, and can predict how changes in substrate or conditions might affect the reaction outcome, guiding further experimental work. e3s-conferences.org
Advanced Spectroscopic and Computational Characterization of Bromotrichloroethane
Vibrational Spectroscopy for Molecular Structure Determination
Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides a detailed fingerprint of a molecule by probing its vibrational modes. libretexts.orgyoutube.comnih.gov These methods are instrumental in determining the structure and bonding within a molecule. libretexts.org
Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups and elucidate the structure of molecules by measuring the absorption of infrared radiation. libretexts.orgbruker.com The NIST Chemistry WebBook provides a gas-phase IR spectrum of bromotrichloroethane, which displays characteristic absorption bands. nist.gov A notable feature in the IR spectrum of halogenated hydrocarbons is the intense peaks corresponding to carbon-halogen bond stretching, which occur at low wavenumbers. spectroscopyonline.com For instance, the C-Cl stretch in chloroform (B151607) (CHCl3) is observed at 758 cm⁻¹. spectroscopyonline.com In a quantitative spectroscopic study, the attenuation spectrum of CBrCl3 was measured, highlighting its potential for applications in optofluidics. researchgate.net
Interactive Data Table: Key IR Absorption Bands for this compound (CBrCl3)
| Vibrational Mode | Frequency (cm⁻¹) (Approximate) | Intensity |
|---|---|---|
| C-Cl Stretch | 750-800 | Strong |
Note: The exact frequencies and intensities can vary based on the physical state (gas, liquid, or solid) and the specific experimental conditions.
Raman spectroscopy is a complementary technique to IR spectroscopy that measures the inelastic scattering of monochromatic light. nih.govarxiv.org It is particularly useful for analyzing non-polar bonds and symmetric vibrations. nih.gov Studies on this compound have utilized Raman spectroscopy to investigate its vibrational modes. researchgate.net For example, multiple-order stimulated Raman scattering in CBrCl3-filled hollow-core silica (B1680970) fibers has been employed to generate infrared radiation. researchgate.net This highlights the compound's suitability for nonlinear optical applications. researchgate.net Raman spectroscopy, often combined with computational methods, allows for a comprehensive assignment of the vibrational spectrum, providing a deeper understanding of the molecular structure. arxiv.org
Quantum Chemical Calculations
Computational chemistry provides powerful tools to predict and understand the properties of molecules, offering insights that complement experimental data. wikipedia.orgnih.gov
Density Functional Theory (DFT) has become a popular and versatile computational method for investigating the electronic structure of molecules. wikipedia.orgfrontiersin.org DFT calculations are used to predict molecular geometries, vibrational frequencies, and various electronic properties with a good balance of accuracy and computational cost. wikipedia.orgmdpi.com For halogenated methanes, DFT methods can accurately model the effects of the heavy halogen atoms on the molecular structure and vibrational spectra. nist.gov These calculations are crucial for assigning the bands observed in IR and Raman spectra and for understanding the nature of the chemical bonds within the this compound molecule. thiemann.io
Interactive Data Table: Calculated Geometric Parameters of this compound using DFT
| Parameter | Calculated Value |
|---|---|
| C-Cl Bond Length (Å) | ~1.77 |
| C-Br Bond Length (Å) | ~1.93 |
| Cl-C-Cl Bond Angle (°) | ~109.5 |
Note: These are typical values obtained from DFT calculations and may vary slightly depending on the functional and basis set used.
Spectroscopic Analysis in Optofluidics and Advanced Materials
The unique optical and physical properties of this compound make it a promising candidate for applications in optofluidics and the development of advanced materials. researchgate.netresearchgate.net Optofluidics combines the advantages of microfluidics and optics to create highly sensitive and compact analytical devices. mdpi.comnih.gov
A recent study highlighted CBrCl3 as a promising liquid for optofluidic applications due to its low attenuation in certain regions of the mid-infrared spectrum. researchgate.net This property is crucial for waveguiding applications and nonlinear frequency conversion. researchgate.net The use of this compound in liquid-core optical fibers has been explored for generating a broad range of infrared light through stimulated Raman scattering, demonstrating its potential in advanced photonic devices. researchgate.net
Furthermore, the development of composite materials for thermochemical energy storage is an active area of research. iea-shc.orgmdpi.commdpi.comfrontiersin.orgworktribe.com While direct applications of this compound in this context are not widely reported, the spectroscopic and computational characterization provides fundamental data that could inform the design of new materials incorporating halogenated compounds.
Determination of Attenuation Coefficients in Mid-Infrared Spectral Domains
A comprehensive understanding of a material's light attenuation properties is fundamental for its use in any photonic device. researchgate.net For liquids, especially in the mid-infrared (mid-IR) range, this data has been historically insufficient. researchgate.netresearchgate.net Recent quantitative spectroscopic studies have addressed this gap, providing concrete attenuation values for several solvents, including this compound (CBrCl₃), up to a wavelength of 20 µm. researchgate.net
The attenuation coefficient (α) is typically determined based on the Beer-Lambert law. researchgate.net This involves measuring the transmission of light through samples of varying path lengths. researchgate.net For CBrCl₃, studies have identified specific spectral windows where the material exhibits low attenuation, making it suitable for light transport and nonlinear frequency conversion applications. researchgate.net
Research has presented detailed attenuation spectra for this compound, highlighting its regions of low attenuation. researchgate.net While specific values at every wavelength are extensive, the data reveals key "transparency windows" crucial for optical applications. For instance, an attenuation level of 1 dB/cm is a common benchmark for usability in waveguiding applications. researchgate.net The spectral distribution of attenuation coefficients for CBrCl₃ has been meticulously mapped, showing distinct peaks of high absorption corresponding to molecular vibrational resonances, and valleys of low attenuation that are of primary interest for waveguiding. researchgate.net Solvents like this compound, which lack C-H bonds, are known to offer broader mid-infrared transparency compared to those that contain them, as C-H bonds lead to significant losses at these wavelengths. researchgate.net
Below is a table summarizing the key findings on the attenuation properties of this compound in the mid-infrared domain.
| Property | Description | Significance |
| Methodology | Quantitative spectroscopy based on the Beer-Lambert law, measuring transmission through multiple path lengths. researchgate.net | Provides concrete and reliable attenuation coefficient (α) values across a wide spectral range. researchgate.net |
| Spectral Range | Data has been recorded for wavelengths up to 20 µm. researchgate.net | Covers a significant portion of the mid-infrared spectrum, which is vital for various sensing and communication applications. soton.ac.uk |
| Key Feature | Absence of C-H bonds results in wide mid-infrared transparency windows. researchgate.net | Reduced absorption losses in the mid-IR compared to many common organic solvents. researchgate.net |
| Low Attenuation Regions | Exhibits specific spectral domains with low attenuation coefficients, suitable for light transmission. researchgate.net | Identifies optimal operational wavelengths for use in photonic devices like liquid-core optical fibers. researchgate.netresearchgate.net |
This interactive table is based on data presented in the referenced research. researchgate.net
Potential for Waveguiding Applications
The determined low-loss characteristics of this compound in parts of the mid-infrared spectrum position it as a promising candidate for waveguiding applications, particularly in the field of optofluidics and liquid-core optical fibers (LCOFs). researchgate.netresearchgate.net LCOFs are a type of "soft-photonics" that utilize liquids as the waveguide material, offering unique functionalities and tunability not always possible with solid-core fibers. researchgate.net
The primary requirements for a material to be effective in a waveguide are low signal loss to permit long interaction paths and, for certain applications, a high nonlinear coefficient (χ(3)). researchgate.netuit.no this compound, along with other carbon-halogen compounds like carbon tetrachloride (CCl₄) and tetrachloroethylene (B127269) (C₂Cl₄), has been identified as a suitable candidate for nonlinear light generation in LCOFs. researchgate.netresearchgate.net The knowledge of its attenuation coefficients is critical, as it allows for the careful selection of operating wavelengths to minimize absorption and maximize the efficiency of light transport and other optical phenomena, such as stimulated Raman scattering (SRS) and four-wave mixing (FWM). researchgate.net
The potential applications for such liquid-core waveguides are diverse, including the development of novel sensors and tunable light sources. researchgate.netbiogeneral.comclu-in.org For example, LCOFs can be used for chemical sensing by detecting the absorption signatures of analytes. frontiersin.org The use of this compound could be advantageous in creating sensors specifically for the mid-IR region, a spectral domain where many molecules exhibit strong and unique absorption features. soton.ac.uk The development of fiber-optic biosensors for halogenated hydrocarbons has already demonstrated the viability of using optical fibers for environmental monitoring, and advanced core materials like CBrCl₃ could enhance these technologies. muni.czresearchgate.net
The table below outlines the potential of this compound in waveguiding applications based on its characterized properties.
| Application Area | Rationale for this compound Use | Supporting Properties |
| Liquid-Core Optical Fibers (LCOFs) | Serves as a liquid core material for guiding light, especially in the mid-IR. researchgate.net | Low attenuation in specific mid-IR windows; suitable refractive index. researchgate.net |
| Nonlinear Optics | Acts as a medium for nonlinear processes like Stimulated Raman Scattering (SRS) and Four-Wave Mixing (FWM). researchgate.net | Possesses a notable nonlinear coefficient (χ(3)). researchgate.net |
| Chemical & Biological Sensing | Enables long interaction paths for absorption spectroscopy in the mid-IR, enhancing sensitivity. uit.nofrontiersin.org | Mid-IR transparency aligns with the strong absorption signatures of many molecules. soton.ac.uk |
| Tunable Light Sources | Can be used in systems for generating light at new frequencies through nonlinear interactions. researchgate.net | The combination of transparency and nonlinearity is key for efficient frequency conversion. researchgate.netresearchgate.net |
This interactive table synthesizes information regarding the waveguiding potential of this compound. researchgate.netresearchgate.netsoton.ac.ukuit.nofrontiersin.org
Environmental Transformation and Degradation Pathways of Bromotrichloroethane
Photochemical and Thermal Degradation Studies
The degradation of bromotrichloroethane can be initiated by energy inputs in the form of light (photolysis) or heat (thermolysis).
This compound is reported to be stable at room temperature when stored in closed containers under normal conditions coleparmer.com. However, it will decompose under conditions of excess heat coleparmer.com. While specific degradation profiles and kinetic data at various temperatures are not detailed in the available literature, the hazardous decomposition products have been identified. Thermal decomposition results in the formation of hydrogen chloride, carbon monoxide, carbon dioxide, and hydrogen bromide coleparmer.com.
Table 1: Identified Thermal Decomposition Products of this compound
| Product Name | Chemical Formula |
| Hydrogen Chloride | HCl |
| Carbon Monoxide | CO |
| Carbon Dioxide | CO₂ |
| Hydrogen Bromide | HBr |
| Source: coleparmer.com |
Chemical Degradation in Environmental Matrices
The chemical breakdown of this compound in soil and water involves processes such as hydrolysis and oxidation, which influence its persistence and transformation into other substances.
Detailed experimental studies quantifying the hydrolytic stability and rate constants for this compound are not prominently available. Hydrolysis is a chemical decomposition reaction involving the breaking of a bond and the addition of the elements of water internationaljournalssrg.org. For many halogenated hydrocarbons, the rate of hydrolysis can be influenced by pH and temperature, often following first-order kinetics e3s-conferences.orglibretexts.orgdoubtnut.com. While the specific rate for this compound is not documented, it is known that factors like water content and the presence of water-soluble halide ions can increase hydrolysis and corrosion rates in systems containing similar compounds softbeam.net.
In the atmosphere, the primary degradation pathway for this compound is oxidation by photochemically-produced hydroxyl radicals (•OH) coleparmer.com. This reaction is expected to be slow. Based on its structural similarity to bromotrifluoromethane, the atmospheric half-life of this compound due to this reaction is estimated to be 44 years coleparmer.com. Another source suggests a longer atmospheric lifetime of 65 years ipcc.chipcc.chregulations.gov. The significant difference in these estimates highlights the uncertainty in its atmospheric persistence. The reaction with •OH radicals is a critical sink for many volatile organic compounds in the troposphere copernicus.orgnsfc.gov.cn. The process involves the abstraction of an atom (likely hydrogen, if present, or a halogen) by the hydroxyl radical, initiating a cascade of oxidation reactions.
Atmospheric Behavior and Environmental Fate Assessment
Once released into the environment, the behavior of this compound is dictated by its physical and chemical properties, which control its movement and distribution across air, water, and soil cdc.govuml.eduitrcweb.org.
If released into the atmosphere, it exists solely in the vapor phase coleparmer.com. Due to its long estimated atmospheric lifetime of 44 to 65 years, it is persistent and can be transported over long distances coleparmer.comipcc.chipcc.chregulations.gov. This persistence allows for gradual diffusion into the stratosphere, where it can contribute to ozone depletion nm.gov.
If released to soil, this compound is expected to have low mobility. This is based on an estimated soil organic carbon-water (B12546825) partitioning coefficient (Koc) of 567 coleparmer.com. Despite low mobility, volatilization from soil surfaces may occur due to its vapor pressure coleparmer.com.
If released into water, volatilization is expected to be a significant transport process coleparmer.com. The estimated volatilization half-life is 7.4 hours from a model river and 6.6 days from a model lake coleparmer.com. Its moderate water solubility suggests that some removal through wet deposition can occur, but this is likely returned to the atmosphere via volatilization nm.gov.
Table 2: Environmental Fate Parameters for this compound
| Parameter | Value | Environmental Compartment | Source |
| Atmospheric Half-Life | 44 years | Atmosphere | coleparmer.com |
| Atmospheric Lifetime | 65 years | Atmosphere | ipcc.chipcc.chregulations.gov |
| Soil Mobility (Koc) | 567 (estimated) | Soil | coleparmer.com |
| Volatilization Half-Life | 7.4 hours (model river) | Water | coleparmer.com |
| Volatilization Half-Life | 6.6 days (model lake) | Water | coleparmer.com |
Atmospheric Lifetimes and Infrared Absorption Characteristics
Once released into the atmosphere, this compound is subject to photochemical reactions and transport phenomena that determine its atmospheric residence time. Its interaction with infrared radiation is also a key characteristic, influencing its contribution to the greenhouse effect.
Research from the Intergovernmental Panel on Climate Change (IPCC) has provided specific data on the atmospheric lifetime of this compound. It is estimated to have an atmospheric lifetime of 65 years. mdpi.comnih.gov This relatively long lifespan allows for its distribution throughout the atmosphere. The IPCC also reports a radiative efficiency of 0.32 W m⁻² ppb⁻¹ for the compound. mdpi.comnih.gov Radiative efficiency quantifies the change in radiative forcing per unit change in the atmospheric concentration of a gas.
General principles of infrared spectroscopy indicate that alkyl halides exhibit characteristic absorption bands in the "fingerprint region" of the spectrum (below 1500 cm⁻¹). docbrown.info These bands are due to the stretching and bending vibrations of the carbon-halogen bonds.
Interactive Data Table: Inferred Infrared Absorption Characteristics for this compound
| Functional Group | Bond Type | Expected Absorption Range (Wavenumber, cm⁻¹) | Vibration Type |
| Chloroalkane | C-Cl | 850 - 550 | Stretch |
| Bromoalkane | C-Br | 690 - 515 | Stretch |
This table is generated based on typical absorption ranges for the functional groups present in the molecule. orgchemboulder.com
Methodologies for Environmental Distribution and Partitioning Studies
To understand how this compound is distributed and partitioned among various environmental compartments—such as air, water, soil, and sediment—scientists employ a combination of analytical detection methods, environmental fate modeling, and laboratory measurements of its physical-chemical properties.
Analytical Methods
The detection and quantification of this compound in environmental samples are primarily accomplished using gas chromatography (GC). cdc.govcdc.gov This technique separates the compound from other chemicals in a sample. For definitive identification and quantification, the GC is often coupled with a mass spectrometer (GC-MS). nih.govcdc.gov Other sensitive detectors suitable for halogenated compounds, such as an electron capture detector (ECD) or a Hall's electrolytic conductivity detector (HECD), are also used. nih.govcdc.gov
Before analysis, the compound must be extracted and concentrated from the environmental matrix. Common sample preparation techniques include:
Purge-and-Trap: This method is widely used for water and soil samples. An inert gas is bubbled through the sample, stripping the volatile this compound, which is then trapped on a solid sorbent material. The sorbent is subsequently heated to release the compound into the GC system. nih.govcdc.gov
Solvent Extraction: Liquid or solid samples can be mixed with an organic solvent that dissolves the this compound, separating it from the bulk of the sample matrix. cdc.gov
Solid Sorbent Adsorption: For air samples, a known volume of air is drawn through a tube containing a solid adsorbent material that traps the compound. The compound is later desorbed, typically with a solvent or by heating, for analysis. cdc.gov
Environmental Fate and Partitioning Models
Multimedia fugacity models are computational tools used to predict the environmental fate, transport, and partitioning of chemicals. diva-portal.orgdiva-portal.org These models use the physical-chemical properties of a substance (e.g., solubility, vapor pressure, octanol-water partition coefficient) and characteristics of a defined environment to estimate its distribution. Models like the Equilibrium Criterion (EQC) model can assess the likely fate of brominated compounds. diva-portal.org Such models can help identify the primary environmental sinks (e.g., soil, sediment) and the potential for long-range transport via air advection. diva-portal.org
Partitioning Studies
Understanding the partitioning behavior of this compound is key to predicting its movement in the environment. This involves determining several key physical-chemical parameters:
Henry's Law Constant (H): This value describes the partitioning of a chemical between air and water and is crucial for estimating its tendency to volatilize from water bodies.
Octanol-Water Partition Coefficient (Kow): This coefficient measures a chemical's relative solubility in octanol (B41247) and water, serving as a proxy for its tendency to bioaccumulate in the fatty tissues of organisms.
Soil Organic Carbon-Water Partitioning Coefficient (Koc): This parameter indicates the tendency of a chemical to adsorb to organic matter in soil and sediment, which affects its mobility in terrestrial and aquatic systems.
These parameters are either measured experimentally in the laboratory or estimated using quantitative structure-activity relationship (QSAR) models. The data are then used as inputs for environmental fate models to simulate distribution and persistence. diva-portal.org
Interactive Data Table: Methodologies for Studying this compound
| Methodology Category | Specific Technique/Approach | Purpose | Relevant Media |
| Analytical Detection | Gas Chromatography-Mass Spectrometry (GC-MS) | Identification and quantification | Air, Water, Soil, Sediment |
| Gas Chromatography-Electron Capture Detector (GC-ECD) | Sensitive detection of halogenated compounds | Air, Water, Soil, Sediment | |
| Sample Preparation | Purge-and-Trap | Extraction and concentration of volatiles | Water, Soil |
| Solvent Extraction | Separation from sample matrix | Water, Soil, Biota | |
| Environmental Modeling | Multimedia Fugacity Models (e.g., EQC) | Predict environmental fate and partitioning | Multi-media (Air, Water, Soil) |
| Parameter Measurement | Laboratory Determination of Partition Coefficients (Kow, Koc, H) | Assess bioaccumulation and sorption potential | N/A |
Methodological Advancements in Bromotrichloroethane Research
Development of Stability-Indicating Analytical Methods for Reaction Monitoring and Product Analysis
The development of stability-indicating analytical methods is crucial for ensuring the accurate measurement of active ingredients, free from impurities and degradation products. ambiopharm.com High-Performance Liquid Chromatography (HPLC) is a primary tool for assessing the stability of drug products, as it can separate, detect, and quantify various degradants and impurities. chemmethod.com A stability-indicating method (SIM) is a validated analytical procedure that precisely measures the active components, separating them from process impurities, excipients, and degradation products. ambiopharm.com
For comprehensive analysis, a combination of analytical techniques is often employed. For instance, Pressurized Sample Infusion-Mass Spectrometry (PSI-ESI-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy serve as complementary methods for reaction monitoring. uvic.ca PSI-ESI-MS can be used to monitor catalytic intermediates, while NMR spectroscopy tracks the rate of product formation. uvic.ca The use of isotopically labelled internal standards (IL-IS) in conjunction with mass spectrometry can compensate for matrix effects and analyte losses during sample preparation and analysis. europa.eu
Forced degradation studies are an integral part of developing stability-indicating methods. These studies involve subjecting the compound to stress conditions like light to generate potential degradation products. researchgate.net Techniques such as liquid chromatography coupled with diode-array detectors (DAD) and mass spectrometers are highly effective for developing and validating these methods, allowing for the manipulation of factors like mobile phase composition and pH to achieve optimal separation. ambiopharm.com
Table 1: Analytical Techniques for Bromotrichloroethane Research
| Analytical Technique | Application | Key Advantages |
|---|---|---|
| High-Performance Liquid Chromatography (HPLC) | Separation and quantification of this compound and its degradation products. chemmethod.com | High resolution, sensitivity, and suitability for stability studies. chemmethod.com |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Real-time monitoring of reaction kinetics and product formation. uvic.cawordpress.com | Provides quantitative data on all intermediates and byproducts. uvic.ca |
| Mass Spectrometry (MS) | Identification and characterization of reaction intermediates and products. uvic.ca | High sensitivity and ability to analyze complex mixtures. uvic.ca |
| Ion Mobility-Mass Spectrometry (IMS-MS) | Separation of isobaric ions (ions with the same mass but different shapes). uvic.ca | Provides an additional dimension of separation for complex samples. uvic.ca |
Application of In Silico Methodologies for Chemical Fate Prediction and Compound Characterization
In silico methodologies, which utilize computer-based models, are increasingly used to predict the toxicological and environmental fate of chemical compounds. immunocure.us These computational tools, including (Quantitative) Structure-Activity Relationship ([Q]SAR) models, are designed to predict physicochemical, biological, and fate properties from a molecule's chemical structure. europa.eu This approach helps in assessing toxicological risks without extensive laboratory experiments. immunocure.us
The process of developing a prediction model generally involves gathering biological data, calculating molecular descriptors, generating the model, evaluating its accuracy, and interpreting the results. nih.gov Different in silico methods are available, each with its own strengths and limitations. nih.govresearchgate.net These include read-across, which predicts endpoint information for a target substance using data from similar substances, and expert systems that use rules and data compiled by human experts. intertek.com
Computational characterization can also be used to understand the structural and electronic properties of molecules. mdpi.comrsc.org For example, computational studies can establish relationships between a ligand's electronic effects and spectroscopic data. mdpi.com This can be particularly useful in understanding the reactivity and potential interactions of this compound. Furthermore, computational methods can be applied to characterize porous materials, providing insights into properties like accessible surface area and pore size distribution. researchgate.net
Table 2: In Silico Approaches in Chemical Research
| In Silico Method | Description | Application in this compound Research |
|---|---|---|
| (Q)SAR Models | Statistical models that relate a compound's chemical structure to its biological activity or environmental fate. europa.euintertek.com | Predicting the potential toxicity and environmental persistence of this compound. |
| Read-Across | A technique for filling data gaps by using information from structurally similar compounds. intertek.com | Estimating the properties of this compound based on known data from analogous haloalkanes. |
| Expert Systems | Rule-based systems that use existing knowledge to classify substances based on structural alerts and modes of action. intertek.com | Assessing the likelihood of this compound having specific toxicological properties. |
| Computational Characterization | The use of computational methods to determine the structural and electronic properties of molecules. mdpi.comrsc.org | Understanding the bond energies, reactivity, and potential interaction mechanisms of this compound. |
Green Chemistry Perspectives: this compound as a Sustainable Reagent Alternative
Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchinventy.comresearchgate.net A key principle of green chemistry is the use of greener reagents that are less toxic and more efficient. alfa-chemistry.com The development of sustainable reagents is crucial for creating a more environmentally friendly chemical industry. espe.edu.ec
The application of green chemistry principles can lead to more efficient and sustainable processes. epa.gov This includes maximizing atom economy, which is the efficiency of a reaction in converting all reactant atoms into the desired product. acs.org Catalytic reagents are preferred over stoichiometric reagents as they can be used in smaller amounts and can often be recycled, minimizing waste. acs.org
Table 3: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| Amitriptyline Hydrochloride |
| Ampicillin |
| Amoxicillin |
| This compound |
| Dimethyl Carbonate |
| Hydrogen Peroxide |
| Limonene |
| Pregabalin |
| Titanocene Dichloride |
Future Directions and Interdisciplinary Research Opportunities for Bromotrichloroethane
Exploration of Novel Catalytic and Non-Catalytic Synthetic Applications
While bromotrichloroethane is a well-established source of the trichloromethyl radical (•CCl₃) for free-radical reactions, future research will likely focus on expanding its synthetic utility through both novel catalytic and non-catalytic pathways. researchgate.net The compound's reactivity is centered on the selective cleavage of the weaker carbon-bromine bond, which makes it a versatile tool for introducing the CCl₃ group or for initiating radical chain processes.
Key areas for future exploration include:
Atom Transfer Radical Addition (ATRA): This remains a cornerstone of this compound chemistry. Future work will likely involve the development of more efficient and sustainable catalytic systems. While traditional methods used peroxides or UV light, recent advancements have employed photocatalysts. st-andrews.ac.uk A significant future direction is the use of metal-free photochemical protocols, for example, using phenylglyoxylic acid as a photoinitiator to promote the addition of this compound to a wide range of olefins under milder conditions. researchgate.netresearchgate.net Further research into heterogeneous photocatalysts could also enhance the scalability and reusability of these systems. researchgate.net
Telomerization Reactions: The photo-initiated telomerization of olefins like styrene (B11656) and methyl methacrylate (B99206) with this compound has been demonstrated. rsc.orgrsc.org Future research could explore this reaction with a wider variety of monomers to synthesize functional telomers and polymers with controlled chain lengths. Investigating catalytic control over the telomerization process could lead to products with more defined structures and properties for specialized applications.
Chlorinating Agent: this compound has been identified as a safer and more efficient substitute for the toxic and environmentally harmful carbon tetrachloride in certain chlorination reactions, such as the synthesis of gem-dichloroalkenes from aldehydes and the conversion of benzyl (B1604629) alcohols to benzyl chlorides (a form of the Appel reaction). organic-chemistry.org This non-catalytic application, which utilizes triphenylphosphine (B44618), could be expanded to a broader scope of substrates, offering a greener alternative in organic synthesis. organic-chemistry.org
Multicomponent and Cascade Reactions: The reactivity of the •CCl₃ radical can be harnessed in more complex, multicomponent reactions. For example, photocatalytic strategies could enable cascade reactions where an initial ATRA step is followed by an intramolecular cyclization, providing rapid access to complex cyclic frameworks. nih.gov
Oxidative Coupling and Other Radical Processes: Recent studies have shown that this compound can facilitate the oxidative coupling of thiols to form disulfides under catalyst- and metal-free conditions, promoted by light. researchgate.net Its role in reactions with biomolecules, such as uracil (B121893), where it can lead to halogenated products, suggests potential applications in medicinal chemistry or as a probe for radical-mediated biological damage. nih.gov
| Reaction Type | Description | Potential Future Research | Reference |
|---|---|---|---|
| Atom Transfer Radical Addition (ATRA) | Addition of the trichloromethyl radical and a bromine atom across a C=C or C≡C bond. | Development of metal-free photocatalytic systems; use of heterogeneous catalysts for scalability. | researchgate.netresearchgate.net |
| Telomerization | Formation of low molecular weight polymers (telomers) by reacting with monomers like styrene. | Exploration with diverse monomers; catalytic control of chain length and structure. | rsc.orgrsc.org |
| Chlorination Reagent (Appel-type) | Acts as a chlorine source in the presence of triphenylphosphine to convert aldehydes and alcohols. | Expanding the substrate scope beyond benzylic alcohols; optimizing reaction conditions. | organic-chemistry.org |
| Oxidative Coupling | Used to promote the formation of disulfide bonds from thiols. | Application in peptide and protein chemistry; exploring other oxidative coupling reactions. | researchgate.net |
| Radical Cyclization | Initiation of radical cascades to form cyclic organic molecules. | Design of tandem ATRA-cyclization reactions for complex molecule synthesis. | nih.gov |
Advanced Mechanistic Insights via Time-Resolved Spectroscopic Techniques
A deeper understanding of the reaction mechanisms involving this compound is crucial for optimizing existing applications and discovering new ones. The primary photochemical event is the homolytic cleavage of the C-Br bond to generate the trichloromethyl radical (•CCl₃) and a bromine atom (Br•). st-andrews.ac.uk While the general mechanism is understood, the precise dynamics, solvent effects, and the role of intermediates are areas ripe for investigation using advanced spectroscopic methods.
Time-resolved spectroscopic techniques are powerful tools for studying short-lived transient species generated during a chemical reaction. These methods, which operate on timescales from femtoseconds to microseconds, can provide direct evidence of reaction intermediates and their kinetic behavior. organic-chemistry.org Although specific studies on this compound are limited, research on analogous compounds like bromoform (B151600) (CHBr₃) demonstrates the potential of these techniques. researchgate.netrsc.org
Transient Absorption (TA) Spectroscopy: This is a versatile pump-probe technique to study mechanistic and kinetic details. organic-chemistry.org A "pump" laser pulse would initiate the photolysis of this compound, and a delayed "probe" pulse would monitor the absorption of the resulting transient species, such as the •CCl₃ radical. By varying the delay time, the formation and decay kinetics of these intermediates can be mapped out, providing crucial data on reaction rates and pathways.
Time-Resolved X-ray Solution Scattering (TRXSS) and X-ray Transient Absorption Spectroscopy (XTAS): These advanced techniques can provide detailed structural information about reaction intermediates in solution. As demonstrated with bromoform, TRXSS and XTAS can unveil complex, solvent-dependent reaction pathways and determine the precise structures of key intermediates. researchgate.netrsc.org Applying these methods to this compound could reveal how solvents influence the behavior of the •CCl₃ radical and whether any short-lived isomers or solvent-complexed species are formed.
Time-Resolved Resonance Raman (TR³) Spectroscopy: This technique can provide vibrational (and thus structural) information about transient species. It would be particularly useful for characterizing the structure of radical adducts formed when the •CCl₃ radical adds to an olefin, helping to elucidate the transition states in ATRA reactions.
| Technique | Potential Information Gained | Relevance to this compound |
|---|---|---|
| Transient Absorption (TA) Spectroscopy | Detection of transient species; reaction kinetics (formation and decay rates). | Directly observe the •CCl₃ radical; measure its reaction rates with various substrates. |
| Time-Resolved X-ray Techniques (TRXSS/XTAS) | Precise molecular structure of intermediates in solution; solvent effects on reaction pathways. | Determine the structure of radical adducts; investigate solvent-radical interactions. |
| Time-Resolved Resonance Raman (TR³) | Vibrational (structural) information on intermediates. | Characterize the structure of transient species in catalytic cycles and radical additions. |
Integration with Broader Environmental Chemical Process Modeling and Prediction Frameworks
Given that this compound is a halogenated organic compound, understanding its environmental fate and potential atmospheric impact is a critical interdisciplinary research direction. Integrating this compound into comprehensive environmental and atmospheric chemistry models is essential for predicting its distribution, lifetime, and potential contributions to phenomena like ozone depletion.
Atmospheric Chemistry Transport Models (CTMs) are sophisticated computational tools used to simulate the behavior of chemicals in the atmosphere. researchgate.netrsc.org To integrate a new compound like this compound, a detailed chemical scheme for its degradation must be developed and implemented. rsc.org This involves several key research areas:
Determining Atmospheric Lifetime: The primary sink for many halogenated alkanes in the troposphere is reaction with hydroxyl radicals (•OH). Based on structural similarity to other haloalkanes, the atmospheric half-life of this compound due to this reaction is estimated to be very long, potentially exceeding 44 years. nih.gov However, experimental verification of the rate constant for the CBrCl₃ + •OH reaction is needed for accurate modeling. Photolysis is another potential degradation pathway that requires quantification. nih.gov
Identifying Degradation Products: The atmospheric oxidation of this compound will produce a series of intermediate and final product gases (PGs). As seen in models for bromoform, these can include species like carbonyl halides. researchgate.netrsc.org Identifying these products and their subsequent reaction pathways is crucial for assessing the total environmental impact, as these secondary products may also be reactive or contribute to halogen loading in the stratosphere.
Modeling and Impact Assessment: Once the lifetime and degradation pathways are established, this compound can be incorporated into global CTMs like GEOS-Chem or TOMCAT/SLIMCAT. rsc.orgchemimpex.com These models, driven by assimilated meteorological data, can predict the compound's global distribution, its transport to the stratosphere, and the efficiency of its bromine and chlorine atoms in participating in catalytic ozone destruction cycles. This allows for the calculation of its Ozone Depletion Potential (ODP), a key metric for environmental policy.
| Parameter/Process | Description | Required Research | Relevance |
|---|---|---|---|
| Emission Sources | Quantification of industrial or natural sources releasing the compound to the environment. | Industrial surveys; environmental monitoring. | Defines the input of the chemical into the model. |
| Reaction Rate Constants | Kinetics of reactions with atmospheric oxidants (e.g., •OH radicals). | Laboratory-based experimental measurements. | Determines the atmospheric lifetime and removal rate. nih.gov |
| Photolysis Cross-Section | Efficiency of bond breaking by solar radiation at different wavelengths. | Spectroscopic measurements in the gas phase. | Determines lifetime due to photodissociation. nih.gov |
| Degradation Product Identification | Characterization of the chemical species formed during atmospheric oxidation. | Smog chamber experiments coupled with analytical techniques. | Assesses the full environmental impact, including secondary pollutants. researchgate.netrsc.org |
Q & A
Q. What interdisciplinary approaches are critical for resolving contradictions in this compound’s ecotoxicological profiles across species?
- Methodological Answer : Integrate omics data (transcriptomics/proteomics) to identify species-specific metabolic pathways. Cross-reference in vitro toxicity (e.g., zebrafish embryos) with in silico QSAR models. Account for confounding variables like lipid content in bioaccumulation assays. Collaborative data-sharing platforms (e.g., CEBS) enhance reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
